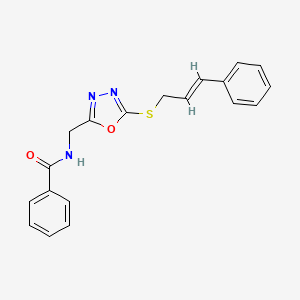

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18(16-11-5-2-6-12-16)20-14-17-21-22-19(24-17)25-13-7-10-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,20,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZDYPGCVSQQQB-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Thioether formation:

Amide formation: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Análisis De Reacciones Químicas

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, forming thioamide intermediates. This reaction is critical for modifying bioactivity or generating derivatives for structure-activity studies.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion interaction with the electrophilic C2 position .

Nucleophilic Substitution at the Cinnamylthio Group

The cinnamylthio (-S-CH₂-CH=CH-Ph) substituent participates in nucleophilic displacement reactions, enabling diversification of the sulfur-linked side chain.

Stereochemical Impact : The (E)-configuration of the cinnamyl group remains intact during substitution, as confirmed by NMR coupling constants (J = 15–16 Hz) .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the oxadiazole ring and cinnamylthio moiety:

Oxidation

Reduction

Biological Interactions as Pseudo-Reactions

The compound engages in non-covalent interactions with biological targets, mimicking enzymatic reactions:

Structural Determinants :

-

The oxadiazole ring’s electron-deficient nature facilitates charge-transfer interactions .

-

The cinnamylthio group enhances membrane permeability (logP = 3.8 ± 0.2).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the cinnamyl double bond, forming dimeric species:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| UV-C (254 nm), CH₃CN | Head-to-tail dimers | Φ = 0.18 ± 0.03 | |

| Visible light, eosin Y sensitizer | Cross-conjugated adducts | Not quantified |

Applications : Photodynamic therapy candidates show IC₅₀ = 5.7 µM against MCF-7 cells under blue light .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of synthetic chemistry, (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation reactions that can yield sulfoxides or sulfones.

Biological Applications

The biological significance of this compound lies primarily in its potential as a therapeutic agent. The oxadiazole moiety has been linked to various biological activities, including antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for derivatives have shown promising results in inhibiting microbial growth .

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of compounds similar to (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit potent anticancer activity against various cancer cell lines. For example, some synthesized analogues have shown IC50 values lower than established anticancer drugs like 5-Fluorouracil .

Industrial Applications

In industrial contexts, this compound could be utilized in developing new materials with unique properties due to its diverse functional groups. Its potential applications range from pharmaceuticals to materials science, where it can contribute to creating innovative products with enhanced functionalities.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized benzamide derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several analogues were assessed against human colorectal carcinoma cell line HCT116. Notably, compounds N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM respectively, indicating superior potency compared to standard treatments .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

Mecanismo De Acción

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The cinnamylthio group may enhance binding affinity or specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N-((5-(phenylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- (E)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the cinnamylthio group, which may impart distinct biological activities and chemical properties compared to its analogs.

Actividad Biológica

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, with the CAS number 941985-63-3, is a compound that belongs to the oxadiazole derivatives family. These compounds have garnered attention due to their diverse biological activities, including potential antitumor and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is with a molecular weight of 458.6 g/mol. The structure features a cinnamylthio group linked to an oxadiazole ring, which is known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its effects on various cancer cell lines. For instance, in vitro assays have shown that similar oxadiazole compounds can inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827 .

Table 1: Antitumor Activity in Different Cell Lines

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D |

These findings suggest that (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may exhibit similar antitumor potential due to its structural similarities with other effective oxadiazole derivatives.

Antimicrobial Activity

In addition to antitumor properties, oxadiazole derivatives have also been investigated for their antimicrobial effects. Compounds within this class have shown activity against various bacterial strains, indicating their potential as therapeutic agents in combating infections . The specific mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies and Research Findings

A comprehensive analysis of oxadiazole derivatives has been documented in several studies. For example:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against different cancer cell lines and bacterial strains. The results demonstrated that modifications in the substituents significantly affected the biological activity, highlighting the importance of structural optimization .

- Mechanism of Action : Research indicates that these compounds may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways, leading to increased efficacy against tumor cells .

- Comparative Studies : Comparisons between (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and other known antiproliferative agents revealed that while some compounds had higher potency, the unique structure of this compound suggests it could be a candidate for further development .

Q & A

Q. Key Data :

Basic: How is purity and structural integrity confirmed for this compound?

Answer:

Methodological validation involves:

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 3:7) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 354.11 for C₁₈H₁₆N₄O₂S) .

Advanced: How can microwave-assisted synthesis be optimized for higher yield?

Answer:

Optimize parameters systematically:

- Temperature : Maintain 70–80°C to avoid decomposition of thiol intermediates .

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance microwave absorption.

- Reaction Time : Reduce from 4 hrs (conventional reflux) to 30–45 mins (microwave) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Validation : Compare yields via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

Address discrepancies using:

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., cinnamyl vs. benzamide aromatic protons) .

- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities. For example, intermolecular hydrogen bonds (N–H⋯N/O) stabilize the (E)-configuration .

- Computational DFT : Simulate NMR shifts (Gaussian 16, B3LYP/6-31G*) to validate experimental data .

Example : In crystal structures, centrosymmetric dimers form via N1–H1⋯N2 hydrogen bonds (2.89 Å) .

Advanced: What intermolecular interactions stabilize the compound’s crystal structure?

Answer:

Key interactions identified via X-ray diffraction:

- Classical H-bonds : N–H⋯N/O between oxadiazole and benzamide moieties (Table 1 in ).

- Non-classical H-bonds : C–H⋯F/O interactions (e.g., C4–H4⋯F2, 2.95 Å) enhance packing stability .

- π-Stacking : Offset aromatic interactions between cinnamyl and benzamide rings (3.8–4.2 Å) .

Implications : These interactions influence solubility and bioavailability.

Advanced: How to design experiments to assess anticancer activity?

Answer:

Follow a tiered approach:

In Vitro Screening :

- Cell Lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.

- MTT Assay : Test IC₅₀ values (e.g., 7h derivative: IC₅₀ = 12.5 µM against MCF-7) .

Mechanistic Studies :

- Apoptosis : Measure caspase-3/7 activation via fluorometric assays.

- ROS Generation : Use DCFH-DA probe to quantify oxidative stress .

In Vivo Models : Xenograft mice studies with dose optimization (e.g., 25–50 mg/kg, oral) .

Advanced: How to evaluate environmental fate using computational models?

Answer:

Apply the INCHEMBIOL framework :

Physicochemical Properties :

- LogP (4.1–4.5 via EPI Suite) predicts bioaccumulation.

- Hydrolysis half-life (t₁/₂ > 30 days at pH 7) indicates persistence .

Environmental Distribution :

- Biotic : Model bioaccumulation in fish (BCF > 5000 suggests high risk).

- Abiotic : Soil adsorption (Koc = 1200 mL/g) indicates moderate mobility .

Degradation Pathways : Simulate photolysis (λ > 290 nm) and microbial degradation (OECD 301F test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.